molecular formula C11H14ClNO B1394642 3-(2-Chloro-4-ethylphenoxy)azetidine CAS No. 1220027-93-9

3-(2-Chloro-4-ethylphenoxy)azetidine

Cat. No. B1394642
CAS RN: 1220027-93-9
M. Wt: 211.69 g/mol
InChI Key: NOLPJUPBMMQPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-ethylphenoxy)azetidine is a chemical compound with the formula C₁₁H₁₄ClNO . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines and azetidines .


Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₁₄ClNO . The molecular weight is 211.69 g/mol.


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are more stable than related aziridines, which allows for unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

  • Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, including compounds related to 3-(2-Chloro-4-ethylphenoxy)azetidine, have been synthesized and evaluated for their in-vitro antioxidant activity. These compounds showed moderate to significant antioxidant effects, highlighting their potential in medicinal chemistry (Nagavolu et al., 2017).

  • Transformation and Ring Opening : Research on trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which are structurally related to this compound, has shown that they can be transformed into 3-aryl-2-(ethylamino)propan-1-ols. This transformation involves intermediate aziridines and highlights the versatility of these compounds in organic synthesis (Mollet et al., 2011).

  • Stereoselective Synthesis : The reactivity of azetidines has been studied for the stereoselective preparation of piperidines. This research opens up new possibilities for the synthesis of complex and potent chemicals, including medicinal agents, using azetidines as intermediates (Mollet et al., 2011).

  • Biological Activity in Cancer Research : Some 3-chloro-azetidin-2-one derivatives have shown interesting antiproliferative activity on human breast cancer cell lines. This suggests the potential use of azetidine derivatives in cancer treatment (Chimento et al., 2013).

  • Antimicrobial Agents : A series of azetidin-2-ones have been synthesized and evaluated as new classes of antimicrobial agents. This highlights the potential of azetidine derivatives in developing new antimicrobial therapies (Halve et al., 2007).

  • Tubulin-Targeting Antitumor Agents : Certain 3-phenoxy-1,4-diarylazetidin-2-ones have been identified as potent antiproliferative compounds targeting tubulin, showing promise as anticancer agents (Greene et al., 2016).

Mechanism of Action

The mechanism of action of azetidines is largely driven by their ring strain. This strain allows for unique reactivity that can be triggered under appropriate conditions .

Safety and Hazards

3-(2-Chloro-4-ethylphenoxy)azetidine is classified as an irritant . It is not intended for human or veterinary use.

Future Directions

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and application .

properties

IUPAC Name

3-(2-chloro-4-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-8-3-4-11(10(12)5-8)14-9-6-13-7-9/h3-5,9,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLPJUPBMMQPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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